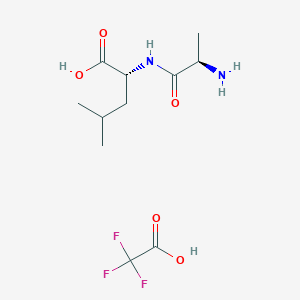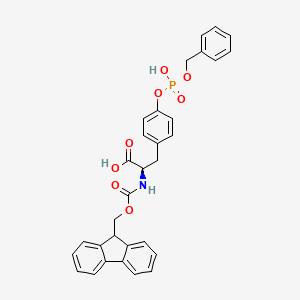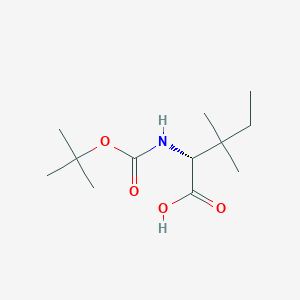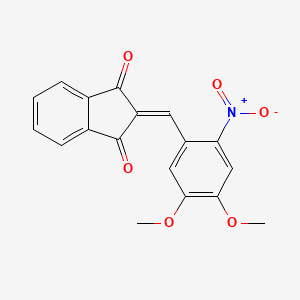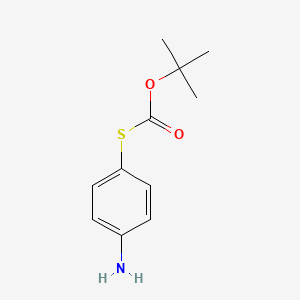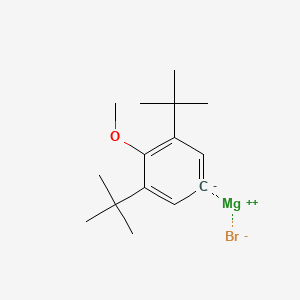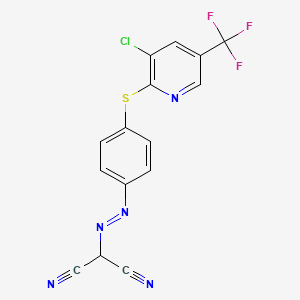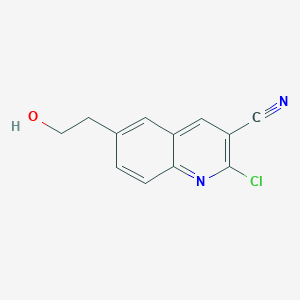
4-(Difluoromethoxy)-1-naphthaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(Difluoromethoxy)-1-naphthaldehyde” has been reported. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed .Applications De Recherche Scientifique
Antiprotozoal and Cytotoxic Properties
Research on naphthalene derivatives, closely related to 4-(Difluoromethoxy)-1-naphthaldehyde, has shown potential in antiprotozoal activity. For example, certain naphthalene derivatives demonstrated moderate inhibition of protozoan parasites such as Trypanosoma, Leishmania, and Plasmodium, while also displaying cytotoxicity towards rat skeletal myoblasts (Ganapaty et al., 2006).
Tautomerism and Proton Transfer
A study involving 4-hydroxy-1-naphthaldehyde, a structurally similar compound, explored its potential tautomerism and deprotonation properties. This research provides insights into the chemical behavior of similar naphthaldehydes, which can be valuable in various chemical applications (Manolova et al., 2015).
Synthesis of Trioxanes and Peroxyacetalization
Another application involves the synthesis of β-naphthyl-substituted 1,2,4-trioxanes using β-naphthaldehyde. This process includes singlet oxygen ene reactions and Lewis acid-catalyzed peroxyacetalization, indicating the utility of naphthaldehydes in organic synthesis (Griesbeck et al., 2006).
Antimicrobial Properties
Research on naphthaldehyde derivatives has also shown antimicrobial properties. Certain derivatives were effective against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Yadav et al., 2017).
Fluorescent Chemosensors
Naphthaldehyde-based compounds have been used to develop fluorescent chemosensors. These sensors are capable of detecting specific ions, such as aluminium ions, and offer potential applications in analytical chemistry and environmental monitoring (Sun et al., 2018).
Solid-Liquid Equilibrium and Phase Diagram Studies
Naphthaldehydes have been used in studies involving solid-liquid equilibrium and phase diagrams. This research is crucial in understanding the thermodynamic properties of chemical systems and has applications in material science and chemical engineering (Yu et al., 2016).
Supramolecular Chemistry and Molecular Recognition
The versatility of 2-hydroxy-1-naphthaldehyde, a related compound, has been explored in the development of sensors in supramolecular chemistry and molecular recognition. This emphasizes the potential of naphthaldehydes in creating novel sensing materials (Das & Goswami, 2017).
Propriétés
IUPAC Name |
4-(difluoromethoxy)naphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-7,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCOBBDEIFCUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




